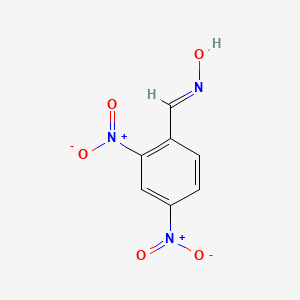
2,4-Dinitrobenzaldoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrobenzaldoxime is an organic compound with the molecular formula C7H5N3O5. It is a derivative of benzaldoxime, where two nitro groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its distinctive chemical properties and is used in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzaldoxime can be synthesized through the reaction of 2,4-dinitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The product is then isolated by filtration and recrystallized from a suitable solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dinitrobenzaldoxime undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Condensation: It can react with aldehydes and ketones to form hydrazones and oximes.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products:
Reduction: 2,4-Diaminobenzaldoxime.
Substitution: Various substituted benzaldoximes depending on the nucleophile used.
Condensation: Corresponding hydrazones or oximes.
Applications De Recherche Scientifique
2,4-Dinitrobenzaldoxime is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of hydrazones and oximes.
Biology: It is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-dinitrobenzaldoxime involves its ability to form stable complexes with various biomolecules. The nitro groups enhance its reactivity, allowing it to interact with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenylhydrazine: Similar in structure but contains a hydrazine group instead of an oxime.
2,4-Dinitroaniline: Contains amino groups instead of an oxime.
2,4-Dinitrophenol: Lacks the oxime group and has different reactivity.
Uniqueness: 2,4-Dinitrobenzaldoxime is unique due to the presence of both nitro and oxime groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with biomolecules sets it apart from other similar compounds .
Propriétés
Numéro CAS |
3236-33-7 |
|---|---|
Formule moléculaire |
C7H5N3O5 |
Poids moléculaire |
211.13 g/mol |
Nom IUPAC |
(NZ)-N-[(2,4-dinitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5N3O5/c11-8-4-5-1-2-6(9(12)13)3-7(5)10(14)15/h1-4,11H/b8-4- |
Clé InChI |
YVCGJBIQVLGPRJ-YWEYNIOJSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])/C=N\O |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=NO |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=NO |
| 3236-33-7 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Acetylphenyl)amino]-3-nitrobenzoic acid](/img/structure/B1655048.png)
![8-Thia-2-azaspiro[4.5]decane](/img/structure/B1655049.png)
![7-Chloro-10-methyl-2,3,5,10-tetrahydroimidazo[2,1-b]quinazolin-5-one](/img/structure/B1655050.png)

![[(Z)-1-pyridin-4-ylethylideneamino]thiourea](/img/structure/B1655053.png)
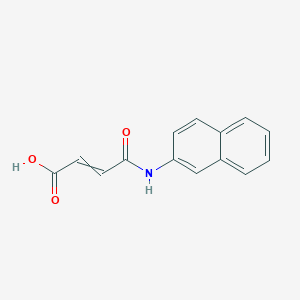
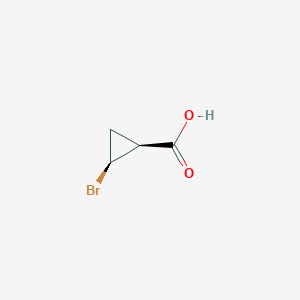
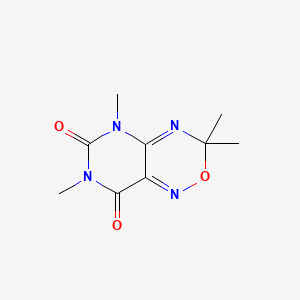
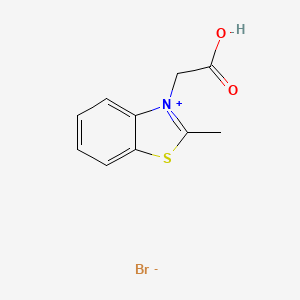
![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)-](/img/structure/B1655060.png)
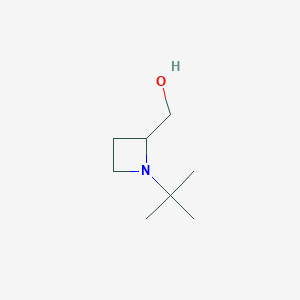
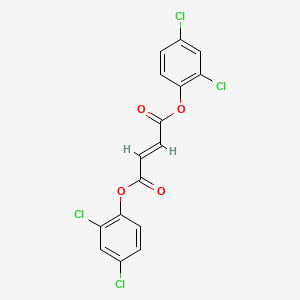
![(4Ar,7aS)-6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione;hydrochloride](/img/structure/B1655066.png)
![3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1655067.png)
